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Compound of Interest

Compound Name: C646

Cat. No.: B7789139 Get Quote

These application notes provide a comprehensive overview of the use of C646, a selective

inhibitor of the p300/CBP histone acetyltransferase (HAT), in cancer cell line research. This

document is intended for researchers, scientists, and drug development professionals

investigating the therapeutic potential of targeting epigenetic mechanisms in oncology.

Introduction
C646 is a potent and specific, cell-permeable inhibitor of the homologous histone

acetyltransferases p300 and CBP (CREB-binding protein). These enzymes act as

transcriptional co-activators by acetylating histone and non-histone proteins, playing a crucial

role in the regulation of gene expression. Dysregulation of p300/CBP activity is implicated in

the pathogenesis of various cancers, making C646 a valuable tool for preclinical cancer

research. This document outlines the mechanism of action, provides quantitative data on its

effects, and details experimental protocols for its use.

Mechanism of Action
C646 exerts its biological effects by competitively binding to the acetyl-CoA binding site within

the HAT domain of p300/CBP. This inhibition of acetyltransferase activity leads to a reduction in

the acetylation of histone proteins (e.g., H3K18, H3K27) and non-histone proteins, thereby

modulating the expression of genes involved in cell proliferation, survival, and apoptosis. Key

signaling pathways affected by C646 treatment in cancer cells include, but are not limited to,

the STAT3 and Wnt/β-catenin pathways.
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Figure 1: C646 inhibits p300/CBP, affecting gene expression and cellular processes.

Quantitative Data
The anti-proliferative activity of C646 has been evaluated across a range of cancer cell lines.

The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: IC50 Values of C646 in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)
Assay
Duration (h)

Reference

HCT116 Colon Carcinoma 14.8 48

SW480 Colon Carcinoma 21.6 48

A549 Lung Carcinoma 20 72

H1299 Lung Carcinoma 15 72

U2OS Osteosarcoma 10 Not Specified

HeLa Cervical Cancer 25 Not Specified

LNCaP Prostate Cancer 10.3 48

PC3 Prostate Cancer 15.2 48

Table 2: Effects of C646 on Apoptosis and Protein Expression

Cell Line Treatment Effect
Fold/Percent
Change

Reference

HCT116
20 µM C646 for

48h

Increased

Apoptosis
~3-fold increase

SW480
20 µM C646 for

48h

Increased

Apoptosis
~4-fold increase

A549
20 µM C646 for

48h

Decreased p-

STAT3 (Tyr705)
~50% reduction

LNCaP
10 µM C646 for

24h

Decreased

Cyclin D1

Significant

decrease

PC3
15 µM C646 for

24h
Decreased Bcl-2

Significant

decrease

HCT116
20 µM C646 for

48h

Increased

Cleaved PARP

~2.5-fold

increase
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Experimental Protocols
The following are generalized protocols for experiments commonly performed to assess the

effects of C646 on cancer cell lines.
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Figure 2: A typical workflow for studying the effects of C646 on cancer cell lines.

4.1. Cell Culture and C646 Treatment

Cell Culture: Culture cancer cell lines in their recommended growth medium supplemented

with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at

37°C with 5% CO2.

Stock Solution: Prepare a 10-20 mM stock solution of C646 in dimethyl sulfoxide (DMSO).

Store at -20°C.
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Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays,

6-well plates for protein/RNA extraction). Allow cells to adhere overnight. The next day,

replace the medium with fresh medium containing the desired concentrations of C646 or a

vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all

conditions and typically ≤ 0.1%.

4.2. Cell Viability (MTT) Assay

Seeding: Seed 5,000-10,000 cells per well in a 96-well plate.

Treatment: Treat cells with various concentrations of C646 for 48-72 hours.

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

4.3. Apoptosis (Annexin V/PI) Assay

Seeding and Treatment: Seed cells in 6-well plates and treat with C646 for 24-48 hours.

Cell Collection: Harvest cells by trypsinization and wash with cold phosphate-buffered saline

(PBS).

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and

propidium iodide (PI) according to the manufacturer's protocol.

Incubation: Incubate in the dark for 15 minutes at room temperature.

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells

are considered early apoptotic, while Annexin V positive/PI positive cells are late

apoptotic/necrotic.
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4.4. Western Blot Analysis

Lysis: After C646 treatment, wash cells with cold PBS and lyse them in RIPA buffer

containing protease and phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA or Bradford assay.

Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and

separate by electrophoresis.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3,

anti-Cyclin D1, anti-Bcl-2, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection

system.

Conclusion
C646 is a critical research tool for investigating the role of p300/CBP in cancer biology. Its

ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines highlights the

therapeutic potential of targeting this epigenetic pathway. The protocols and data presented

here provide a framework for designing and interpreting experiments using C646. Researchers

should optimize these protocols for their specific cell lines and experimental conditions.

To cite this document: BenchChem. [Application Notes and Protocols for C646 Treatment of
Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7789139#c646-treatment-of-cancer-cell-lines]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7789139?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7789139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

